molecular formula C8H13ClN2O2S B1288264 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006453-74-2

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1288264
CAS RN: 1006453-74-2
M. Wt: 236.72 g/mol
InChI Key: XSNOCSNKESSTGM-UHFFFAOYSA-N
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Description

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is 1S/C8H13ClN2O2S/c1-6(2)4-11-5-8(7(3)10-11)14(9,12)13/h5-6H,4H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride include its molecular weight, which is 236.72 . The boiling point and density of a similar compound, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, are predicted to be 295.7±13.0 °C and 1.60±0.1 g/cm3 respectively .

Scientific Research Applications

Medicinal Chemistry

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: is a valuable chemical in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is reactive and can be used to introduce sulfonamide functionalities into molecules, which are prevalent in many drugs due to their stability and bioactive properties . This compound could be pivotal in creating new therapeutic agents that target a wide range of diseases.

Agriculture

In agriculture, this compound may serve as a precursor in the synthesis of agrochemicals. The pyrazole moiety is a common core in many herbicides and insecticides. By modifying the substituents on the pyrazole ring, researchers can develop new compounds with potential use in enhancing crop protection and yield .

Material Science

The reactivity of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride makes it a candidate for creating advanced materials. For instance, its incorporation into polymers could lead to materials with specific properties like increased thermal stability or unique optical characteristics, useful in various industries from electronics to textiles .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their ability to bind to pollutants or heavy metals, aiding in environmental clean-up efforts. The sulfonyl chloride group can react with organic and inorganic substrates, potentially leading to the formation of compounds that can sequester harmful environmental contaminants .

Chemical Synthesis

This compound is instrumental in synthetic chemistry as a building block for constructing more complex molecules. Its versatility allows for the introduction of sulfonamide groups into other compounds, which can be a crucial step in the synthesis of diverse organic molecules, including dyes, catalysts, and polymers .

Analytical Chemistry

In analytical chemistry, derivatives of 1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride could be used as standards or reagents. Due to its definitive structure and reactivity, it can be employed in developing analytical methods for detecting or quantifying other substances .

Biochemistry

Lastly, in the field of biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that interact with sulfonamide groups. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Safety And Hazards

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-6(2)4-11-5-8(7(3)10-11)14(9,12)13/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOCSNKESSTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598879
Record name 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1006453-74-2
Record name 3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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